Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate

Description

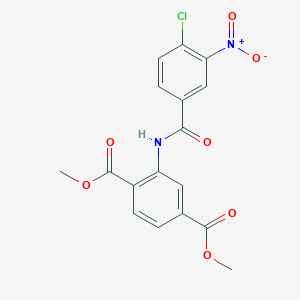

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate is a small organic molecule characterized by a terephthalate ester core substituted with an amino-linked 4-chloro-3-nitrobenzoyl group.

Properties

IUPAC Name |

dimethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O7/c1-26-16(22)10-3-5-11(17(23)27-2)13(7-10)19-15(21)9-4-6-12(18)14(8-9)20(24)25/h3-8H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEARBDRQBFDZSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate typically involves the following steps:

Starting Materials: The synthesis begins with terephthalic acid, 4-chloro-3-nitrobenzoic acid, and dimethyl sulfate.

Esterification: Terephthalic acid is esterified with methanol in the presence of a strong acid catalyst to form dimethyl terephthalate.

Amidation: The dimethyl terephthalate is then reacted with 4-chloro-3-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Chemical Reactions Analysis

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.

Scientific Research Applications

Chemistry

In the field of chemistry, Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including reduction and substitution, enables the development of novel compounds with desired functionalities. For instance:

- Reduction Reactions : The nitro group can be reduced to amino groups using reducing agents like hydrogen gas with palladium catalysts.

- Substitution Reactions : The chlorine atom can be replaced with other nucleophiles, expanding the compound's utility in synthetic pathways.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound may interact with cellular targets, leading to cytotoxic effects against various cancer cell lines. The mechanism of action often involves bioreduction processes that generate reactive intermediates capable of damaging cellular components.

Medicine

In medicinal chemistry, this compound is being explored as a potential drug candidate or as a building block for pharmaceuticals. Its structural features allow for modifications that could enhance bioactivity or selectivity towards specific biological targets. Ongoing research aims to evaluate its efficacy and safety profiles in preclinical models.

Industry

This compound finds applications in the development of advanced materials and polymers. Its derivatives are used in creating high-performance polymers that exhibit improved thermal stability and mechanical properties. Such materials are valuable in industries ranging from automotive to electronics.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of derivatives derived from this compound on human cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, suggesting further exploration into its use as an anticancer agent.

Case Study 2: Material Science

In material science research, polymer composites incorporating this compound demonstrated enhanced thermal stability compared to traditional materials. This improvement is attributed to the unique chemical interactions facilitated by the compound's structure.

Mechanism of Action

The mechanism of action of Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules and affect various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Dimethyl 2-((4-Chloro-3-Nitrobenzoyl)Amino)Terephthalate

- Core structure : Terephthalate ester (dimethyl ester).

- Substituents: 4-Chloro-3-nitrobenzoyl group linked via an amide bond. Electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the benzoyl moiety.

Comparators :

1,4(or 1,5)-Bis(3-Chloro-2-Hydroxypropyl) 2,5(or 2,4)-Bis[2-[[(Heptadecafluorooctyl)Sulfonyl]Propylamino]Ethyl] 1,2,4,5-Benzenetetracarboxylate ([86960-56-7]) Core structure: Benzenetetracarboxylate ester. Substituents:

- Perfluorinated alkyl chains (heptadecafluorooctyl sulfonyl).

- Chloro-hydroxypropyl groups.

1,4-Benzenedicarboxylic Acid, Dimethyl Ester, Reaction Products with Bis(2-Hydroxyethyl) Terephthalate, Ethylene Glycol, and Fluorinated Polyethylene Glycol ([68515-62-8])

- Core structure : Benzenedicarboxylic acid dimethyl ester.

- Substituents :

- Ethylene glycol and fluorinated polyethylene glycol chains.

Poly(Tetramethylene Terephthalate) ([24968-12-5])

Physicochemical Properties and Reactivity

| Property | This compound | [86960-56-7] | [68515-62-8] | [24968-12-5] |

|---|---|---|---|---|

| Molecular Weight | ~400–450 g/mol (estimated) | >1000 g/mol | Variable (polymer) | >10,000 g/mol |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) | Low (fluorinated) | Water-dispersible | Insoluble |

| Reactivity | Hydrolyzable ester/amide bonds; nitro group redox-active | Stable fluorinated bonds | PEG chains oxidizable | Hydrolytically stable |

| Applications | Pharmaceutical intermediates, agrochemical precursors | Surfactants | Coatings | Food packaging |

Biological Activity

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate (CAS No. 328258-36-2) is a synthetic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 392.75 g/mol. The compound features a terephthalate core with a chloro and nitro substituent, which enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to several key mechanisms:

- Electrophilic Interactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to modulation of various biochemical pathways.

- Substitution Reactions : The presence of the chloro group allows for nucleophilic substitution reactions, which can form covalent bonds with target proteins or enzymes, potentially inhibiting their activity.

- Biochemical Assays : It has been utilized in biochemical assays to study enzyme interactions and inhibition mechanisms, highlighting its role in drug discovery and development.

Anticancer Activity

Nitroaromatic compounds are often investigated for their anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage . Given the structural similarities, this compound may exhibit similar effects, warranting further investigation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)isophthalate | Similar core structure | Antimicrobial and anticancer properties reported |

| Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)phthalate | Phthalate core | Potential anticancer activity |

| Dimethyl 2-((2-chloro-5-nitrobenzoyl)amino)terephthalate | Different substituents | Investigated for drug development |

This comparison illustrates how variations in substituents affect biological activity, suggesting that the unique combination of chloro and nitro groups in this compound may confer distinct properties.

Case Studies and Research Findings

Several studies have explored the mutagenicity and cytotoxicity of nitroaromatic compounds, providing insights into the potential effects of this compound:

- A study on nitroaromatic compounds indicated that certain derivatives exhibited mutagenic properties, suggesting a need for caution in their use as pharmaceuticals .

- Another investigation highlighted the cytotoxic effects of similar compounds on various cancer cell lines, emphasizing the importance of further research into this compound's therapeutic potential .

Q & A

Q. How can researchers design mechanistic studies to elucidate the compound’s role in inhibiting specific enzymes?

- Experimental Approach :

- Conduct enzyme kinetics assays (e.g., Michaelis-Menten plots) with varying inhibitor concentrations.

- Use surface plasmon resonance (SPR) to measure binding affinity (KD) and stoichiometry.

- Perform mutagenesis studies on enzyme active sites to identify critical residues for inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.